molecular formula C12H11F3N2O3 B2757702 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol CAS No. 249737-01-7

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol

Cat. No.: B2757702
CAS No.: 249737-01-7
M. Wt: 288.226
InChI Key: HWKBZAFQRULOJK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and trifluoromethylamine.

    Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with appropriate solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop potential therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBZAFQRULOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C(=O)N2)N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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